![molecular formula C27H16N2O3S B2971505 N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide CAS No. 477570-08-4](/img/structure/B2971505.png)
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide
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Overview
Description
“N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide” is a complex organic compound. It is a derivative of benzothiazole, which is a heterocyclic compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include coupling reactions and treatment with various reagents . These reactions are typically monitored using thin layer chromatography .Scientific Research Applications
Microwave-Assisted Synthesis and Antimicrobial Activity
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide derivatives have been synthesized using a microwave-assisted method. This approach resulted in better yield and a significant increase in reaction rate. These compounds showed notable antibacterial and antifungal activities against various bacterial strains (Raval, Naik, & Desai, 2012).
Biological Evaluation of Coumarin Derivatives
Synthesis of coumarin derivatives containing thiazolidin-4-one ring, closely related to the compound , has been studied. These derivatives demonstrated significant antibacterial activity, highlighting the potential of such compounds in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).
Chemosensors for Cyanide Anions
Research has shown that certain coumarin benzothiazole derivatives can act as chemosensors for cyanide anions. These compounds exhibit significant changes in color and fluorescence upon reaction with cyanide, suggesting their potential application in detecting hazardous substances (Wang et al., 2015).
Novel Metal Complexes
The synthesis of novel copper(II), cobalt(II), and nickel(II) complexes with ligands derived from benzo[f]chromene carboxamide has been investigated. These complexes were characterized for their structure and electrochemical properties, indicating potential applications in various fields including catalysis (Myannik et al., 2018).
Adenosine Receptor Ligands
A study on chromone–thiazole hybrids identified them as potential ligands for human adenosine receptors. This research provides insights into the molecular geometry and conformation necessary for effective ligand-receptor binding, which could be beneficial in drug design (Cagide, Borges, Gomes, & Low, 2015).
Antioxidant and Antibacterial Agents
Designing and synthesizing benzothiazole derivatives with coumarin base have shown promise as potential antioxidant and antibacterial agents. Docking studies for antioxidant and antibacterial potential were performed, leading to the identification of compounds with significant activities (Gadhave et al., 2022).
Future Directions
The future directions for research on this compound could include further exploration of its potential biological activities, such as anti-inflammatory and anti-tubercular activities . Additionally, the development of new synthetic methods for this and related compounds could be another area of future research .
properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-3-oxobenzo[f]chromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H16N2O3S/c30-25(20-15-19-17-8-2-1-7-16(17)13-14-23(19)32-27(20)31)28-21-10-4-3-9-18(21)26-29-22-11-5-6-12-24(22)33-26/h1-15H,(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAXBCAKUFGZSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(C(=O)O3)C(=O)NC4=CC=CC=C4C5=NC6=CC=CC=C6S5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide |
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